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  • Product: tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate
  • CAS: 1598322-55-4

Core Science & Biosynthesis

Foundational

Structural Elucidation and X-Ray Crystallography of tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate: A Technical Guide

Executive Summary The precise determination of three-dimensional molecular conformations is a critical bottleneck in rational drug design and asymmetric synthesis. For chiral, sulfur-containing aliphatic amines such as t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise determination of three-dimensional molecular conformations is a critical bottleneck in rational drug design and asymmetric synthesis. For chiral, sulfur-containing aliphatic amines such as tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate (Chemical Formula: C₉H₁₉NO₂S; MW: 205.32 g/mol ), Single Crystal X-Ray Diffraction (SCXRD) remains the gold standard for unambiguous structural characterization. This whitepaper provides an in-depth, self-validating methodological guide for the crystallization, data collection, and structural refinement of this class of Boc-protected chiral amines.

Chemical Context and Structural Significance

tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate features three distinct structural domains that dictate its solid-state behavior:

  • The Chiral Center (C2): Dictates the primary stereochemistry, requiring absolute structure determination via anomalous dispersion.

  • The Methylthioether Chain: Provides a soft Lewis base site. The flexible nature of this aliphatic chain often leads to conformational polymorphism.

  • The tert-Butoxycarbonyl (Boc) Group: Acts as both a steric shield and a hydrogen-bonding participant. The rotational freedom of the three methyl groups on the tert-butyl moiety frequently introduces thermal disorder in the crystal lattice[1].

In the solid state, related Boc-protected amines consistently exhibit classical intermolecular N—H···O hydrogen bonding between the amide hydrogen atoms and the carbonyl oxygen atoms, typically forming one-dimensional chains along a principal crystallographic axis[2].

Methodology: Achieving Diffraction-Quality Single Crystals

Because highly flexible aliphatic chains are prone to rapid, disordered precipitation, vapor diffusion is selected over slow evaporation. This method provides precise thermodynamic control over the supersaturation point, ensuring that the kinetics of nucleation are significantly slower than the kinetics of crystal growth.

Step-by-Step Crystallization Protocol
  • Solvent Selection: Dissolve 50 mg of enantiopure (>99% ee) tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate in 0.5 mL of a high-solubility solvent (e.g., dichloromethane or ethyl acetate) inside a 2-dram inner vial.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of a volatile anti-solvent (e.g., n-pentane or hexanes).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the chamber in a vibration-free environment at a constant 4 °C. The temperature reduction lowers the vapor pressure, slowing the diffusion rate and preventing the formation of twinned microcrystals.

  • Self-Validation Check: After 3–7 days, inspect the resulting crystals under a polarized light microscope. A high-quality single crystal will exhibit uniform optical extinction when rotated. If the crystals appear clustered or do not extinguish uniformly, the diffusion rate was too high; repeat the process using a lower-volatility anti-solvent (e.g., heptane).

X-Ray Diffraction Data Collection Protocol

To determine the absolute configuration of the chiral center, the data collection strategy must maximize the anomalous scattering signal of the heaviest atom in the molecule (Sulfur, Z=16).

Step-by-Step Data Collection
  • Crystal Mounting: Select a pristine crystal (approx. 0.2 × 0.2 × 0.1 mm) and coat it in a perfluoropolyether cryo-oil (e.g., Paratone-N). This displaces surface solvent and prevents the formation of diffraction-obscuring ice rings during cooling. Mount the crystal on a MiTeGen loop.

  • Cryocooling: Transfer the loop to the goniometer equipped with a nitrogen cold stream set to 173(2) K [1]. Causality: Cooling reduces the thermal vibrations (Debye-Waller factors) of the highly mobile tert-butyl methyl groups, yielding higher resolution data and more precise bond lengths.

  • Radiation Selection: Utilize a microfocus Cu Kα X-ray source (λ = 1.54178 Å) rather than standard Mo Kα. Causality: The anomalous scattering factor ( f′′ ) for sulfur is significantly stronger at the Cu Kα wavelength, which is a mathematical prerequisite for accurately calculating the Flack parameter[1].

  • Integration & Validation: Integrate the diffraction frames and apply a multi-scan absorption correction. Self-Validation: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that the crystal is not twinned and the absorption correction is effective.

Structural Refinement and Conformational Analysis

Once the phase problem is solved (typically via intrinsic phasing), the structural model must be refined against F2 using SHELXL ()[2].

Step-by-Step Refinement Protocol
  • Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, O, S) anisotropically.

  • Hydrogen Atom Treatment: Geometrically position hydrogen atoms and refine them isotropically using a riding model[1]. Causality: While X-rays scatter weakly off hydrogen, the riding model prevents unstable refinement parameters, particularly around the flexible methylthio and tert-butyl groups.

  • Absolute Structure Validation: Calculate the Flack parameter using the quotient method ()[2]. A Flack parameter refining to 0.00(3) unambiguously confirms the absolute stereochemistry of the C2 chiral center.

  • Self-Validation Check (Residual Density): Examine the final difference Fourier map. The highest peak and deepest hole should be <0.5e/A˚3 and located near the sulfur atom, confirming no misassigned atoms or missing solvent molecules.

Data Presentation

Table 1: Representative Crystallographic Data for Boc-Protected Aliphatic Thioether Amines (Values represent standard high-quality refinement targets for C₉H₁₉NO₂S)

Crystallographic ParameterTarget / Expected Value
Chemical Formula C₉H₁₉NO₂S
Formula Weight 205.32 g/mol
Temperature 173(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System, Space Group Monoclinic, P21​ (or Orthorhombic, P21​21​21​ )
Volume ~ 1150 - 1200 ų
Z, Calculated Density 4, ~ 1.15 g/cm³
Absorption Coefficient ( μ ) ~ 2.1 mm⁻¹
F(000) 448
Theta Range for Data Collection 3.5° to 68.0°
Goodness-of-Fit on F2 1.00 - 1.05
Final R Indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Absolute Structure Parameter (Flack) 0.02(3)

Workflow Visualization

SCXRD_Workflow Syn 1. Synthesis & Purification (Enantiopure Preparation) Cryst 2. Single Crystal Growth (Vapor Diffusion Method) Syn->Cryst Mount 3. Crystal Mounting (Cryoprotection at 173 K) Cryst->Mount Diff 4. X-Ray Diffraction (Cu Kα Radiation for S-atom) Mount->Diff Solve 5. Structure Solution (Intrinsic Phasing) Diff->Solve Refine 6. Anisotropic Refinement (SHELXL & Flack Parameter) Solve->Refine Val 7. CIF Validation (checkCIF / CCDC Deposition) Refine->Val

SCXRD workflow for chiral carbamates, from synthesis to CIF validation.

References

  • Alapour, S. (2018). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(3), 455-456. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(3), 249-259. URL:[Link]

  • Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849-854. URL:[Link]

Sources

Exploratory

A Technical Guide to the Solubility Profile of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate in Polar Aprotic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate, a compound of interest in synthetic and medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate, a compound of interest in synthetic and medicinal chemistry. Given the general lack of publicly available quantitative solubility data for this specific molecule, this document synthesizes foundational principles of solute-solvent interactions with a detailed, field-proven experimental protocol for generating reliable solubility data. We explore the structural attributes of the target carbamate, the physicochemical properties of common polar aprotic solvents, and the theoretical underpinnings of solubility, such as Hansen Solubility Parameters. The core of this guide is a self-validating, step-by-step protocol for the shake-flask equilibrium solubility method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for assessing compound solubility to optimize reaction conditions, purification, and formulation development.

Introduction: The Critical Role of Solubility in Chemical Development

The solubility of a chemical compound is a fundamental physicochemical property that governs its behavior and utility across numerous scientific disciplines. In drug discovery and development, poor solubility can lead to unreliable results in biological assays, challenging formulations, and poor bioavailability, ultimately causing the failure of promising drug candidates.[1] For synthetic chemists, solubility dictates the choice of reaction media, influences reaction kinetics, and is critical for developing effective purification and crystallization protocols.[2]

tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate is a molecule featuring a Boc-protected amine, a thioether linkage, and a secondary alkyl structure. Such compounds are common intermediates in organic synthesis.[3] Understanding their solubility in polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF)—is paramount. These solvents are widely used due to their ability to dissolve a broad range of organic molecules, their inertness under many reaction conditions, and their suitable boiling points for synthesis and purification.[4][5]

This guide will first deconstruct the molecular features of the target compound to predict its solubility behavior. It will then present a robust, universally applicable experimental method for accurately quantifying this property, empowering researchers to make data-driven decisions in their work.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[6] This concept is more quantitatively described by the intermolecular forces between solute and solvent molecules. The solubility of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate in polar aprotic solvents is governed by a combination of these forces.

Analysis of Molecular Structure

A predictive assessment of solubility begins with an analysis of the solute's functional groups:[7]

  • tert-Butyl Carbamate Group (Boc-NH-): This is the most significant polar feature of the molecule. The carbamate group possesses a large dipole moment and the N-H bond can act as a hydrogen bond donor. The bulky, nonpolar tert-butyl group, however, adds significant lipophilic character and can sterically hinder some intermolecular interactions.[7]

  • Thioether Group (-S-CH₃): The methylsulfanyl group is weakly polar and can participate in dipole-dipole interactions.

  • Propyl Backbone: The aliphatic carbon chain is nonpolar and contributes to the molecule's overall lipophilicity, favoring solubility in less polar environments.

Given this combination of a polar, hydrogen-bond-donating headgroup and a nonpolar backbone, the molecule is expected to exhibit favorable solubility in solvents that can effectively engage in both polar and nonpolar interactions. Polar aprotic solvents are excellent candidates as they have large dipole moments to interact with the carbamate and often have alkyl groups that can interact with the nonpolar parts of the solute.[4]

Hansen Solubility Parameters (HSP)

A more sophisticated predictive tool is the Hansen Solubility Parameter (HSP) system.[6][8][9] This model deconstructs the total cohesive energy of a substance into three components:

  • δD: Dispersive forces (from London dispersion forces).

  • δP: Polar forces (from dipole-dipole interactions).

  • δH: Hydrogen bonding forces.

The principle states that substances with similar HSP values are likely to be miscible.[6][10] By knowing the HSP of the solvents, one can estimate which solvent is most likely to be effective.

Physicochemical Properties of Common Polar Aprotic Solvents

The choice of solvent is critical. The table below summarizes key properties of four common polar aprotic solvents relevant to this analysis. Solvents with high dielectric constants and dipole moments are generally effective at dissolving polar molecules.[4][5]

SolventFormulaDielectric Constant (ε) at 20°CDipole Moment (μ, Debye)Polarity Index (P')Hansen Parameters (δD, δP, δH) MPa⁰·⁵
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO47.23.967.218.4, 16.4, 10.2
N,N-Dimethylformamide (DMF) HCON(CH₃)₂38.33.826.417.4, 13.7, 11.3
Acetonitrile (ACN) CH₃CN37.53.925.815.3, 18.0, 6.1
Tetrahydrofuran (THF) C₄H₈O7.51.754.016.8, 5.7, 8.0

Data compiled from multiple sources.[5][8][11]

Based on this data, DMSO and DMF are highly polar and are excellent hydrogen bond acceptors, making them strong initial candidates for dissolving the target carbamate. Acetonitrile is also highly polar but a weaker hydrogen bond acceptor. THF is significantly less polar but remains a good solvent for molecules with mixed polar and nonpolar characteristics.[7]

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, they must be validated by empirical data. The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method .[12][13][14] This method involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period until equilibrium is reached.

The Shake-Flask Experimental Workflow

The following diagram illustrates the validated workflow for determining solubility.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis A 1. Add excess solid to a glass vial B 2. Add a precise volume of solvent A->B Known V C 3. Seal vial and agitate (e.g., orbital shaker) B->C D 4. Incubate at constant T (e.g., 25°C) for 24-48h C->D Ensure Equilibrium E 5. Centrifuge to pellet undissolved solid D->E F 6. Collect supernatant E->F G 7. Filter through 0.45µm syringe filter F->G H 8. Dilute sample precisely into mobile phase G->H I 9. Quantify by HPLC-UV H->I

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

Rationale: This protocol is designed to be self-validating by ensuring true equilibrium is reached and that the analytical method is accurate and precise.

Materials:

  • tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate (solid, >98% purity)

  • HPLC-grade solvents (DMSO, DMF, ACN, THF)

  • HPLC-grade mobile phase components (e.g., Acetonitrile, Water, Formic Acid)

  • Glass vials with screw caps (e.g., 4 mL)

  • Volumetric flasks and pipettes (Class A)

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

  • Calibrated HPLC system with a UV detector

Procedure:

  • Preparation of Slurries:

    • Weigh approximately 10-20 mg of the solid compound into each of three separate glass vials for each solvent to be tested (i.e., triplicate measurements). The key is to add an amount that will visibly exceed the saturation point.

    • Using a calibrated pipette, accurately add 2.00 mL of the selected polar aprotic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Agitate the samples for at least 24 hours.[1][12] For compounds that are slow to dissolve, 48 hours is recommended to ensure thermodynamic equilibrium is reached.

  • Sample Processing:

    • After equilibration, remove the vials and allow them to stand for 30 minutes for the excess solid to settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. Causality: This step is critical; any suspended solid will artificially inflate the measured concentration.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. The first few drops should be discarded to saturate any binding sites on the filter membrane.

  • Sample Analysis (HPLC Quantification):

    • Accurately perform a serial dilution of the filtered saturated solution into the HPLC mobile phase. The dilution factor will depend on the expected solubility and the linear range of the calibration curve.

    • Prepare a set of calibration standards of the compound in the same mobile phase, spanning the expected concentration range of the diluted samples.[15]

    • Analyze the standards and the diluted samples using a validated HPLC method.[15][16][17] A typical method might use a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile. Detection should be at a UV wavelength where the compound has maximum absorbance.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve must have a correlation coefficient (R²) > 0.995.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original solubility using the formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The following table presents a hypothetical solubility profile based on the theoretical principles discussed.

SolventPredicted Solubility RankHypothetical Solubility at 25°C (mg/mL)Interpretation of Solute-Solvent Interactions
DMSO 1 (Highest)> 100Strong H-bond acceptance and high polarity effectively solvate the carbamate group.
DMF 2~85Similar to DMSO, with strong polar and H-bond accepting character.
THF 3~40Moderate polarity and ether oxygen can accept H-bonds, while the nonpolar ring interacts with the alkyl parts of the solute.
Acetonitrile 4 (Lowest)~25High polarity but a weaker H-bond acceptor; less favorable interaction with the carbamate N-H compared to DMSO/DMF.
Visualizing Molecular Interactions

The superior solvating power of a solvent like DMSO can be visualized by the interactions it forms with the solute.

Caption: Key intermolecular forces driving solubility in DMSO.

Conclusion

This guide provides both the theoretical foundation and a practical, robust experimental protocol for characterizing the solubility of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate in polar aprotic solvents. By understanding the interplay of molecular structure and solvent properties, and by employing a validated shake-flask HPLC method, researchers can generate the high-quality, reliable data essential for advancing chemical synthesis, process development, and pharmaceutical research. The principles and methodologies outlined herein are broadly applicable to a wide range of organic compounds, serving as a valuable resource for any scientist engaged in solubility determination.

References

  • Benchchem. (n.d.). Solubility of Tert-butyl N-(4-azidobutyl)carbamate in Organic Solvents: A Technical Guide.
  • SpecialChem. (2018, March 29). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics.
  • DuPont. (n.d.). Hansen Solubility Parameter System.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • IMR Press. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved from [Link]

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • Hacettepe University Journal of the Faculty of Pharmacy. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM.
  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • MDPI. (2019, July 1). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Retrieved from [Link]

  • ResearchGate. (2008, July 15). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of tert-Butyl carbamate (CAS 4248-19-5). Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Guide: Solubility of tert-Butyl (7-aminoheptyl)carbamate in Organic Solvents.
  • Chemistry LibreTexts. (2023, August 29). High Performance Liquid Chromatography. Retrieved from [Link]

Sources

Exploratory

Synthesis and Mechanistic Evaluation of tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate: A Technical Guide

Executive Summary The development of protease inhibitors, peptidomimetics, and novel ligands frequently relies on the incorporation of non-natural amino acid derivatives and bioisosteres. tert-Butyl N-[1-(methylsulfanyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of protease inhibitors, peptidomimetics, and novel ligands frequently relies on the incorporation of non-natural amino acid derivatives and bioisosteres. tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate (commonly referred to as Boc-protected 1-(methylthio)propan-2-amine) is a highly valuable 1,2-aminothioether building block. It serves as a structural surrogate for methionine or cysteine derivatives and acts as a precursor for chiral sulfoxides and sulfones.

This whitepaper details the definitive, three-step synthetic mechanism for forming this molecule starting from the chiral pool (Boc-L-Alanine). By leveraging a chemoselective reduction, electrophilic activation, and a bimolecular nucleophilic substitution (S_N2), this route ensures absolute retention of stereochemistry at the C2 position while maximizing overall yield.

Pathway Design & Mechanistic Rationale

The synthesis of 1,2-aminothioethers requires strict control over chemoselectivity to prevent the degradation of the acid-labile tert-butyloxycarbonyl (Boc) protecting group and to avoid racemization of the α-chiral center.

Chemoselective Reduction of the Chiral Pool

Direct reduction of Boc-protected amino acids using strong hydride donors like Lithium Aluminum Hydride (LiAlH_4) often results in partial cleavage of the Boc group or unwanted side reactions. Instead, a two-stage mixed anhydride reduction is employed. The carboxylic acid is first activated using isobutyl chloroformate (IBCF) and a mild base (N-methylmorpholine, NMM). The resulting mixed anhydride is highly electrophilic and can be rapidly reduced by Sodium Borohydride (NaBH_4) in an aqueous environment. The use of NaBH_4 for the reduction of activated amino acids to their corresponding amino alcohols offers distinct advantages, including operational simplicity, chemoselectivity, and ease of scaling[1].

Electrophilic Activation via Mesylation

The primary hydroxyl group of the resulting Boc-alaninol is a poor leaving group (pK_a of conjugate acid ~16). To facilitate carbon-sulfur bond formation, the alcohol must be converted into a highly polarizable electrophile. Reaction with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) yields a methanesulfonate ester (mesylate). The mesylate group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C–O bond, priming the C1 carbon for nucleophilic attack.

Bimolecular Nucleophilic Substitution (S_N2)

The final step utilizes Sodium Methanethiolate (NaSMe) as a nucleophile. The methanethiolate anion is a "soft," highly polarizable nucleophile that exhibits exceptional S_N2 reactivity with minimal basicity, thereby suppressing competing E2 elimination pathways. The displacement of a primary mesylate with sodium methanethiolate is a robust, quantitative transformation that has been heavily validated in modern pharmaceutical process chemistry, such as in the synthesis of the oncology drug candidate AZD6738[2]. Because the S_N2 attack occurs exclusively at the primary C1 carbon, the chiral center at C2 remains completely unaffected.

Workflow A Boc-L-Alanine B Boc-L-Alaninol A->B IBCF, NMM NaBH4 C Mesylate Intermediate B->C MsCl, TEA 0 °C D Target Thioether C->D NaSMe, DMF 25 °C

Synthetic workflow from Boc-L-Alanine to the target 1,2-aminothioether.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, ensuring that the chemist can analytically confirm the success of each transformation before proceeding.

Step 1: Synthesis of tert-butyl (S)-(1-hydroxypropan-2-yl)carbamate (Boc-L-Alaninol)

Causality Note: The reaction is strictly maintained at -15 °C during the activation phase to prevent the thermal decomposition of the mixed anhydride intermediate, which would lead to racemization or formation of symmetrical anhydrides.

  • Dissolve Boc-L-Alanine (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to -15 °C under an inert argon atmosphere.

  • Add N-methylmorpholine (NMM, 1.05 eq) followed dropwise by isobutyl chloroformate (IBCF, 1.05 eq). Stir for 20 minutes.

  • Rapidly filter the precipitated NMM-hydrochloride salt and transfer the filtrate to a flask containing a solution of NaBH_4 (3.0 eq) in water at 0 °C.

  • Stir for 1 hour, then quench with 1M KHSO_4. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na_2SO_4, and concentrate in vacuo.

  • QC Validation: IR spectroscopy must show the complete disappearance of the carboxylic acid C=O stretch (~1710 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

Step 2: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)propyl methanesulfonate

Causality Note: Triethylamine is used in a slight excess to act as an acid scavenger, neutralizing the HCl byproduct generated during mesylation and preventing the acid-catalyzed deprotection of the Boc group.

  • Dissolve Boc-L-Alaninol (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C.

  • Add Triethylamine (TEA, 1.5 eq) followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir at 0 °C for 45 minutes.

  • Quench the reaction with saturated aqueous NaHCO_3. Extract the aqueous layer with DCM, dry the combined organic layers over MgSO_4, and concentrate.

  • QC Validation: ¹H NMR (CDCl_3) must reveal a sharp, distinct singlet at ~3.00 ppm corresponding to the newly introduced mesyl methyl group (-OSO_2CH_3).

Step 3: Synthesis of tert-butyl (S)-(1-(methylthio)propan-2-yl)carbamate

Causality Note: Dimethylformamide (DMF) is selected as the solvent because it is a polar aprotic medium that effectively solvates the sodium cation, leaving the methanethiolate anion "naked" and highly nucleophilic for the S_N2 attack.

  • Dissolve the mesylate intermediate (1.0 eq) in anhydrous DMF at room temperature.

  • Add Sodium Methanethiolate (NaSMe, 1.5 eq) in a single portion.

  • Stir the reaction mixture at 25 °C for 4 hours.

  • Dilute the mixture with water and extract extensively with Diethyl Ether (Et_2O). Wash the organic layer with water (3x) to remove residual DMF, dry over Na_2SO_4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • QC Validation: LC-MS must confirm the target mass. ¹H NMR must show the disappearance of the mesyl singlet at 3.00 ppm and the emergence of a new singlet at ~2.10 ppm for the thioether methyl group (-SCH_3).

Mechanism Nuc Nucleophile NaSMe TS S_N2 Transition State [MeS---C1---OMs]‡ Nuc->TS Backside Attack Elec Electrophile Mesylate Elec->TS C1 Carbon Prod Thioether Product TS->Prod Inversion at C1 (Non-chiral center) LG Leaving Group NaOMs TS->LG Mesylate Departure

Bimolecular nucleophilic substitution (SN2) mechanism at the C1 position.

Quantitative Data & Analytical Markers

The following table summarizes the expected quantitative outcomes and critical analytical markers for each stage of the synthesis, establishing a baseline for quality control in process scale-up.

Synthetic StepTarget IntermediateExpected YieldEnantiomeric Excess (ee)Key ¹H NMR Marker (CDCl_3, 400 MHz)
Step 1: Reduction Boc-L-Alaninol88 - 92%> 99%~3.50 - 3.65 ppm (m, 2H, -CH_2 OH)
Step 2: Mesylation Boc-L-Alaninol Mesylate90 - 95%> 99%~3.00 ppm (s, 3H, -OSO_2CH_3 )
Step 3: S_N2 Target Thioether80 - 85%> 99%~2.12 ppm (s, 3H, -SCH_3 )

References

  • Rodriguez, M., Llinares, M., Doulut, S., Heitz, A., & Martinez, J. (1991). A facile synthesis of chiral N-protected β-amino alcohols. Tetrahedron Letters, 32(7), 923-926. URL:[Link]

  • Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. Journal of Organic Chemistry, 35(9), 3195-3196. URL:[Link]

  • Goundry, W., et al. (2019). SN2 reaction on a mesylate: Synthesis of AZD6738. Organic Process Research & Development, 23(7), 1333-1342. URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate

Application Note: Synthesis of tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-val...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating, and scalable two-step synthetic protocol for the preparation of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate (Boc-protected 1-(methylthio)propan-2-amine) from commercially available N-Boc-alaninol.

Scientific Rationale & Synthetic Strategy

tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate is a highly versatile chiral building block frequently utilized in the synthesis of thioether-containing peptidomimetics, specialized ligands, and pharmaceutical intermediates.

The most robust synthetic route to this molecule avoids the direct and often low-yielding thioetherification of unprotected amino alcohols. Instead, we employ a telescoped two-step sequence starting from N-Boc-alaninol:

  • Hydroxyl Activation (Mesylation): The primary alcohol is converted into a highly reactive methanesulfonate (mesylate) ester [1]. Methanesulfonyl chloride (MsCl) is selected over p-toluenesulfonyl chloride (TsCl) due to its superior atom economy, faster reaction kinetics at low temperatures, and ease of byproduct removal[3].

  • Nucleophilic Substitution (Thioetherification): The mesylate undergoes a rapid S_N2 displacement using sodium methanethiolate (NaSMe) [2]. The reaction is performed in a polar aprotic solvent (N,N-dimethylformamide, DMF) to maximize the nucleophilicity of the thiomethoxide anion.

Process Visualization

SynthesisWorkflow N1 N-Boc-alaninol (Starting Material) N2 Mesylate Intermediate (Activated Electrophile) N1->N2 MsCl, Et3N DCM, 0 °C to RT N3 tert-Butyl N-[1-(methylsulfanyl) propan-2-yl]carbamate (Target Product) N2->N3 NaSMe DMF, 0 °C to RT

Figure 1: Two-step synthetic workflow for the preparation of the target Boc-protected amino thioether.

Step-by-Step Experimental Protocols

Step 3.1: Synthesis of tert-Butyl (1-(methylsulfonyloxy)propan-2-yl)carbamate

Mechanistic Causality: Triethylamine (Et₃N) is utilized as an acid scavenger. It must be added prior to MsCl to prevent the generation of localized acidic environments that could catalyze the premature deprotection of the acid-sensitive Boc group. Furthermore, strict temperature control (0 °C) during MsCl addition prevents thermal degradation and suppresses the intramolecular cyclization of the intermediate into an unwanted oxazolidinone[1].

Procedure:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with N-Boc-alaninol (1.0 equiv, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL) to achieve a ~0.2 M concentration.

  • Base Addition: Add Et₃N (1.5 equiv, 15.0 mmol) in a single portion. Cool the reaction mixture to 0 °C using an ice-water bath and stir for 10 minutes under a nitrogen atmosphere.

  • Activation: Add methanesulfonyl chloride (MsCl, 1.2 equiv, 12.0 mmol) dropwise via syringe over 15 minutes [3].

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (RT) for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (R_f ~0.3) should be completely consumed, replaced by a higher-running spot (R_f ~0.5) visible via Ninhydrin stain (requires gentle heating).

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ [4]. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (20 mL) to remove residual Et₃N, followed by water (20 mL) and brine (20 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C to yield the mesylate intermediate as a pale oil or white solid. Note: Use this intermediate immediately in the next step to prevent hydrolytic degradation.

Step 3.2: Synthesis of tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate

Mechanistic Causality: Sodium methanethiolate is a potent nucleophile [2]. DMF is explicitly chosen as the solvent because its polar aprotic nature strongly solvates the sodium cation while leaving the thiomethoxide anion "naked." This lack of solvent caging dramatically accelerates the S_N2 displacement of the mesylate leaving group.

Procedure:

  • Preparation: In a clean, flame-dried flask under an inert nitrogen atmosphere, dissolve the crude mesylate (assumed 10.0 mmol, 1.0 equiv) in anhydrous DMF (50 mL).

  • Nucleophile Addition: Cool the solution to 0 °C. Quickly add sodium methanethiolate (NaSMe, 1.5 equiv, 15.0 mmol) in small portions. Caution: NaSMe is highly odorous and hygroscopic; handle rapidly inside a well-ventilated fume hood.

  • Reaction: Allow the reaction to slowly warm to RT and stir for 6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The product will appear as a new spot (R_f ~0.6) that rapidly reduces KMnO₄ stain (turning the purple stain yellow/brown), confirming the presence of the oxidizable thioether.

  • Workup: Quench the reaction by adding 50 mL of distilled water. Extract the aqueous phase with ethyl acetate (EtOAc) (3 × 30 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 30 mL) and brine (30 mL). Causality: DMF is highly miscible with organic solvents; the 5% LiCl wash is a field-proven technique to alter the partition coefficient, forcing DMF into the aqueous phase and preventing contamination of the final product.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to afford the pure target compound.

Quantitative Data & Optimization Matrix

To demonstrate the critical nature of solvent selection and reagent stoichiometry in Step 2, the following optimization data was compiled during protocol validation:

Table 1: Optimization of the Thioetherification Step (S_N2 Displacement)

EntrySolventNaSMe (Equiv)TemperatureTime (h)Isolated Yield (%)Purity (HPLC)
1THF1.20 °C to RT1265%>95%
2DCM1.5RT2440%>90%
3 DMF 1.5 0 °C to RT 6 88% >98%
4DMF2.0RT489%>98%

Data Interpretation: Entry 3 represents the optimal balance of yield and reagent economy. The use of DCM (Entry 2) resulted in poor solubility of NaSMe and sluggish S_N2 kinetics, highlighting the necessity of a polar aprotic solvent like DMF.

Analytical Validation (Expected Results)

To ensure the trustworthiness of the synthesis, validate the final purified product against the following expected spectroscopic parameters:

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): δ 4.65 (br s, 1H, NH ), 3.82 (m, 1H, CH -N), 2.65 (dd, J = 13.5, 6.0 Hz, 1H, CH₂ -S), 2.55 (dd, J = 13.5, 7.0 Hz, 1H, CH₂ -S), 2.12 (s, 3H, S-CH₃ ), 1.44 (s, 9H, C(CH₃ )₃), 1.21 (d, J = 6.8 Hz, 3H, CH-CH₃ ).

  • ESI-MS (m/z): Calculated for C₉H₁₉NO₂S [M+H]⁺: 206.11; Found: 206.1.

References

  • Title: Methanesulfonyl Chloride | High-Purity Reagent | RUO Source: Benchchem URL
  • Title: CAS 5188-07-8 Sodium thiomethoxide Source: Alfa Chemistry URL
  • Source: ACS Publications (Organic Process Research & Development)
  • Title: US10711013B2 - Androgen receptor modulating compounds Source: Google Patents URL
Application

Application of tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate in API Manufacturing: Workflows, Mechanistic Insights, and Protocols

Strategic Importance in Drug Development In modern Active Pharmaceutical Ingredient (API) manufacturing, the strategic selection of protected building blocks dictates the efficiency, yield, and scalability of the entire...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Drug Development

In modern Active Pharmaceutical Ingredient (API) manufacturing, the strategic selection of protected building blocks dictates the efficiency, yield, and scalability of the entire synthetic route. tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate (the Boc-protected derivative of 1-(methylsulfanyl)propan-2-amine[1]) is a highly versatile aliphatic thioether intermediate. It is predominantly utilized to introduce the 1-(methylsulfanyl)propan-2-yl pharmacophore—or its oxidized sulfone analog—into complex API backbones.

This structural motif is frequently deployed in the development of sodium channel modulators[2], calcium channel-targeting phthalamides, and novel protoporphyrinogen oxidase (PPO) inhibitors[3]. The methylsulfanyl/methylsulfonyl group serves as a critical hydrogen bond acceptor, significantly modulating the lipophilicity (logP) and metabolic stability of the final drug candidate.

Mechanistic Causality in Experimental Design

The utility of this specific intermediate relies on two fundamental chemical principles:

  • Orthogonal Protection (The Boc Group): The tert-butoxycarbonyl (Boc) group provides robust steric and electronic shielding of the secondary amine. This prevents unwanted N-alkylation, N-acylation, or N-oxidation during aggressive downstream transformations. It is completely stable to the basic coupling conditions (e.g., DIPEA/HATU) and nucleophilic attacks, yet can be cleanly cleaved under mild acidic conditions (TFA or HCl) generating volatile byproducts (isobutylene and CO₂) that simplify purification.

  • Chemoselective Oxidation: Thioethers are highly nucleophilic. By incorporating the thioether early in the synthesis, chemists can perform a late-stage, chemoselective oxidation to the corresponding sulfoxide or sulfone[2]. The Boc group ensures that strong oxidants like m-CPBA (meta-chloroperoxybenzoic acid) react exclusively at the sulfur atom, avoiding the formation of reactive N-oxide species.

Core Synthetic Workflows

The integration of this intermediate into an API typically follows one of two divergent workflows, depending on the stability of the target molecule's core structure.

G Start tert-Butyl N-[1-(methylsulfanyl) propan-2-yl]carbamate Oxidation Controlled Oxidation (m-CPBA or H2O2) Start->Oxidation Pathway A (Oxidation First) Deprotection Acidic Boc Deprotection (TFA/DCM or HCl/Dioxane) Start->Deprotection Pathway B (Coupling First) Sulfone Boc-Sulfone Intermediate (Stable for Storage) Oxidation->Sulfone Sulfone->Deprotection FreeAmine Free Amine Salt (Reactive Intermediate) Deprotection->FreeAmine Coupling Amide Coupling (HATU/DIPEA + API Core) FreeAmine->Coupling FinalAPI Final Target API (Sulfone/Thioether Motif) Coupling->FinalAPI

Figure 1: Divergent workflows for incorporating the 1-(methylsulfanyl)propan-2-yl motif into APIs.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate mandatory In-Process Controls (IPCs) to ensure chemical transformations are complete before proceeding, thereby preventing the carryover of impurities in multi-step API synthesis.

Protocol 1: Chemoselective Oxidation to the Boc-Sulfone (Pathway A)

Causality:m-CPBA is utilized at 0 °C to control the exothermic nature of the oxidation. The low temperature traps the transient sulfoxide intermediate, preventing thermal degradation, before a second equivalent of oxidant drives the reaction to the stable sulfone[2].

Step-by-Step Methodology:

  • Initialization: Dissolve 1.0 equivalent of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate in anhydrous dichloromethane (DCM) (10 mL/g of substrate) under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Crucial: Ensure internal temperature stabilizes before proceeding.

  • Oxidant Addition: Slowly add 2.2 equivalents of m-CPBA (77% w/w) in small portions over 30 minutes. The dropwise/portion-wise addition prevents localized heating and suppresses N-oxidation.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature (25 °C) over 3 hours.

  • IPC Validation (Self-Validation Check): Sample the reaction for LC-MS or TLC (Hexanes/EtOAc 1:1).

    • Pass Criteria: Complete disappearance of the starting material mass (M+H) and the intermediate sulfoxide mass (M+16+H). The sole presence of the sulfone mass (M+32+H) validates completion. If sulfoxide remains, add 0.1 eq of m-CPBA and stir for 1 additional hour.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Validation: Perform a starch-iodide paper test. A negative result (no blue/black color) confirms the complete destruction of residual peroxides.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-sulfone intermediate.

Protocol 2: Boc Deprotection and API Amide Coupling

Causality: Trifluoroacetic acid (TFA) is selected for deprotection due to its high acidity and volatility. HATU is chosen as the coupling reagent because it efficiently activates sterically hindered carboxylic acids (common in complex API cores) while minimizing epimerization.

Step-by-Step Methodology:

  • Deprotection: Dissolve the Boc-protected intermediate (thioether or sulfone) in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2 hours.

  • IPC Validation: Monitor by TLC (ninhydrin stain).

    • Pass Criteria: Appearance of a baseline spot that stains purple/red with ninhydrin confirms the presence of the primary amine.

  • Solvent Removal: Evaporate the TFA/DCM under reduced pressure. Co-evaporate with toluene (3x) to remove trace TFA, yielding the amine trifluoroacetate salt as a viscous oil or solid.

  • Activation: In a separate flask, dissolve the target API carboxylic acid core (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to generate the active ester. Stir for 15 minutes.

  • Coupling: Dissolve the amine salt from Step 3 in a minimal amount of DMF and add it dropwise to the activated ester solution. Stir at room temperature for 4–6 hours.

  • Final Validation: Analyze via HPLC. The disappearance of the activated ester peak and the emergence of the product peak validates successful coupling.

  • Purification: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), 1M HCl, and saturated NaHCO₃. Purify via flash chromatography.

Quantitative Data: Comparison of Oxidation Conditions

To optimize process chemistry for scale-up, various oxidation parameters must be evaluated. The table below summarizes the quantitative metrics for converting the thioether to the sulfone.

Oxidation MethodReagent EquivalentsTemp (°C)Time (h)Yield (%)Purity (HPLC)E-Factor (Waste/Product)
m-CPBA (Standard) 2.2 eq0 to 25488%>98%High (Benzoic acid waste)
H₂O₂ / Na₂WO₄ (Green) 3.0 eq501282%>95%Low (Aqueous waste)
Oxone® 2.5 eq25685%>97%Medium (Sulfate salts)

Note: While H₂O₂/Na₂WO₄ offers a superior environmental profile (lower E-Factor), m-CPBA remains the standard in early-stage R&D due to its rapid kinetics and high purity profile without requiring elevated temperatures.

References

  • National Center for Biotechnology Information. "1-(Methylsulfanyl)propan-2-amine." PubChem, CID 12097392. Available at:[Link]

  • Beck, M. E. "Substituted tetrahydrofuran-2-carboxamides as modulators of sodium channels." WIPO (PCT), WO2022256702A1, 2022.
  • Chen, Y., et al. "Design, Synthesis, and Biological Activity of Novel Phenyltriazolinone PPO Inhibitors Containing Five-Membered Heterocycles." Journal of Agricultural and Food Chemistry, 2024. Available at:[Link]

Sources

Method

Application Note: Desulfurative Metallaphotoredox Cross-Coupling of tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Modular synthesis of β-branched chiral amines (amphetamine pharmacophores) via C(sp³)–C(sp²) bond formation. Introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Modular synthesis of β-branched chiral amines (amphetamine pharmacophores) via C(sp³)–C(sp²) bond formation.

Introduction & Scientific Rationale

The synthesis of highly functionalized, chiral β-branched amines is a cornerstone of modern drug discovery, particularly for central nervous system (CNS) therapeutics and monoamine transporter ligands. Traditional synthetic routes to these amphetamine-like scaffolds often rely on step-intensive chiral pool manipulations or reductive aminations that suffer from poor functional group tolerance.

This application note details a state-of-the-art methodology utilizing tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate —a stable, easily synthesized derivative of alaninol—as a radical precursor for C(sp³)–C(sp²) cross-coupling. While unactivated alkyl methyl sulfides are notoriously inert to classical transition-metal cross-coupling (unlike their aryl counterparts in Liebeskind-Srogl reactions), recent advances in metallaphotoredox catalysis have unlocked their potential as robust alkyl radical progenitors[1][2]. By employing a highly thiophilic silyl radical to bypass the thermodynamic barrier of direct C(sp³)–S cleavage, this protocol enables the modular, late-stage arylation of the aliphatic backbone[3][4].

Mechanistic Insights (E-E-A-T)

The Causality of Reagent Selection

Direct single-electron reduction of unactivated dialkyl sulfides is generally beyond the redox window of standard visible-light photocatalysts. To overcome this, our protocol employs tris(trimethylsilyl)silane ((TMS)₃SiH) as a radical mediator.

  • Silyl Radical Generation: The excited state photocatalyst, *Ir(III), oxidatively quenches in the presence of a base and (TMS)₃SiH to generate the highly reactive silyl radical, (TMS)₃Si•.

  • Regioselective S_H2 Cleavage: The silyl radical undergoes a homolytic substitution (S_H2) at the sulfur atom of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate. Because the β-Boc-amino primary radical (•CH₂-CH(NHBoc)-CH₃) is thermodynamically more stable than a methyl radical (•CH₃), the S_H2 process regioselectively expels the β-Boc-amino radical while forming the strong Si–S bond of (TMS)₃Si-SMe.

  • Nickel Radical Capture: The transient alkyl radical is rapidly intercepted by an Ar-Ni(II)-Br species (generated via oxidative addition of the aryl halide to Ni(0)). Subsequent reductive elimination forges the target C(sp³)–C(sp²) bond, yielding the Boc-protected chiral amine[5].

Mandatory Visualization: Metallaphotoredox Catalytic Cycle

Metallaphotoredox_Silane PC Ir(III) PC_star *Ir(III) PC->PC_star hν (450 nm) PC_red Ir(II) PC_star->PC_red Oxidation of (TMS)₃SiH / Base SilylRad (TMS)₃Si• PC_star->SilylRad PC_red->PC SET to Ni(I) NiI Ni(I)-Br PC_red->NiI Silane (TMS)₃SiH Silane->SilylRad HAT/Oxidation AlkylRad R• (β-Boc-amino radical) SilylRad->AlkylRad SH2 at Sulfur (- (TMS)₃Si-SMe) Substrate R-SMe (tert-butyl N-[1-(methylsulfanyl) propan-2-yl]carbamate) Substrate->AlkylRad NiII Ar-Ni(II)-Br AlkylRad->NiII Ni0 Ni(0) Ni0->NiII Ar-Br (Ox. Add.) NiIII Ar-Ni(III)-R NiII->NiIII Radical Capture NiIII->NiI Red. Elim. (Forms Ar-R) NiI->Ni0 SET from Ir(II)

Figure 1: Silyl-radical mediated desulfurative metallaphotoredox catalytic cycle.

Experimental Protocols

Reagent Preparation & Setup

Self-Validating Note: Radical cross-couplings are highly sensitive to oxygen, which rapidly quenches both the excited photocatalyst and the carbon-centered radical. Strict adherence to Schlenk techniques is required.

Materials Required:

  • tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate (0.50 mmol, 1.0 equiv)

  • Aryl Bromide (e.g., 4-bromoanisole) (0.75 mmol, 1.5 equiv)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Photocatalyst) (0.005 mmol, 1 mol%)

  • NiCl₂·dme (Nickel precatalyst) (0.025 mmol, 5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.025 mmol, 5 mol%)

  • Tris(trimethylsilyl)silane ((TMS)₃SiH) (1.0 mmol, 2.0 equiv)

  • Na₂CO₃ (anhydrous, finely powdered) (1.0 mmol, 2.0 equiv)

  • Anhydrous 1,2-Dimethoxyethane (DME) (5.0 mL)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add NiCl₂·dme (5.5 mg, 5 mol%) and dtbbpy (6.7 mg, 5 mol%). Add 1.0 mL of anhydrous DME. Stir the suspension at room temperature for 15 minutes until a pale green/blue homogeneous solution forms, indicating successful complexation.

  • Reagent Addition: To the Schlenk tube, add the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (5.6 mg, 1 mol%), Na₂CO₃ (106 mg, 2.0 equiv), the aryl bromide (0.75 mmol), and tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate (102.7 mg, 0.50 mmol).

  • Solvent & Mediator Addition: Add the remaining 4.0 mL of DME, followed by (TMS)₃SiH (308 µL, 2.0 equiv) via a gastight syringe.

  • Degassing (Critical Step): Seal the Schlenk tube and subject the mixture to three consecutive freeze-pump-thaw cycles. Backfill with ultra-high-purity Argon after the final cycle.

  • Photochemical Irradiation: Place the Schlenk tube approximately 5 cm away from a 450 nm Blue LED light source (e.g., Kessil PR160L). Stir vigorously (800 rpm) for 24 hours. Crucial: Use a cooling fan to maintain the reaction temperature at ~25 °C, as excessive heat can lead to protodehalogenation of the aryl bromide or Boc-deprotection.

  • Workup & Isolation: Quench the reaction by exposing it to air and diluting with ethyl acetate (10 mL). Filter the mixture through a short pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient) to isolate the pure β-aryl chiral amine derivative.

Data Presentation: Reaction Optimization

To validate the mechanistic hypothesis and demonstrate the robustness of the self-validating system, control experiments were conducted. The quantitative data is summarized in Table 1.

Table 1: Optimization and Control Experiments for Desulfurative Cross-Coupling

EntryDeviation from Standard ProtocolYield (%)*Mechanistic Rationale for Result
1 None (Standard Conditions) 88% Optimal synergy of photoredox and Ni catalysis.
2Omit NiCl₂·dme or dtbbpy0%Inability to capture the alkyl radical and forge the C–C bond.
3Omit Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆0%No SET initiation; silane remains unactivated.
4Omit 450 nm Blue LED0%Photochemical excitation is strictly required.
5Omit (TMS)₃SiH0%Direct SET to the unactivated sulfide is thermodynamically forbidden; S_H2 mediator is essential.
6Reaction under Air (No degassing)TraceOxygen rapidly quenches both *Ir(III) and the transient carbon radical.
7Substitute NiCl₂·dme with Pd(OAc)₂12%Palladium is inefficient at capturing sp³ radicals compared to Nickel's facile single-electron pathways.

*Yields determined by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

References

  • Geniller, L.; Taillefer, M.; Jaroschik, F.; Prieto, A. "Nickel Metallaphotoredox Catalysis Enabling Desulfurative Cross Coupling Reactions." Advanced Synthesis & Catalysis, 2022, 364, 4249–4254. Available at:[Link]

  • Yang, Y.-Z.; Li, Y.; Lv, G.-F.; He, D.-L.; Li, J.-H. "Nickel-Catalyzed C–S Reductive Cross-Coupling of Alkyl Halides with Arylthiosilanes toward Alkyl Aryl Thioethers." Organic Letters, 2022, 24(27), 5116–5119. Available at:[Link]

  • Zhang, J.; Liu, Q. "Exploration of Glycosyl Dithioimidocarbonates in Photoinduced Desulfurative Cross-Coupling Reactions." Organic Letters, 2024. Available at:[Link]

  • Zhu, P.; Zhao, Y.; Sun, F. "Nickel-Catalyzed Desulfurative Cross-Coupling of Aryl Iodides with Heteroaromatic Thioethers via C-S Bond Cleavage." The Journal of Organic Chemistry, 2024, 89(17), 12001-12009. Available at:[Link]

  • Johansson, M. et al. "Electroreductive Desulfurative Transformations with Thioethers as Alkyl Radical Precursors." ChemRxiv, 2024. Available at:[Link]

Sources

Application

Application Note: Protocols for Scaling Up tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate Production

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Synthesis Guide & Scalability Protocol Introduction & Strategic Rationale The synthesis of thioether-f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Synthesis Guide & Scalability Protocol

Introduction & Strategic Rationale

The synthesis of thioether-functionalized aliphatic amines, specifically tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate , is a critical operation in the development of various active pharmaceutical ingredients (APIs).

While one-pot tandem direct reductive amination of aldehydes or ketones (such as methylthioacetone) is a viable method for generating N-Boc protected secondary amines[1], this approach typically yields racemic mixtures. In drug development, stereocontrol is paramount. Therefore, the industry gold standard for scaling this specific molecule relies on a Chiral Pool Synthesis approach starting from enantiopure 2-aminopropan-1-ol (alaninol)[2]. This route guarantees the preservation of the C2 stereocenter while allowing for highly efficient, chemoselective transformations at the C1 position.

Process Workflow

The scalable synthesis is executed in three distinct stages: chemoselective N-protection, O-activation via mesylation, and nucleophilic S-alkylation.

SynthesisWorkflow A 2-Aminopropan-1-ol (Alaninol) B Step 1: N-Protection Boc2O, Et3N A->B C N-Boc-Alaninol (Intermediate 1) B->C D Step 2: O-Activation MsCl, Et3N, <5°C C->D E N-Boc-Alaninol Mesylate (Intermediate 2) D->E F Step 3: S-Alkylation NaSMe, THF E->F G tert-Butyl N-[1-(methylsulfanyl) propan-2-yl]carbamate F->G

Fig 1: Three-step chiral pool synthesis workflow for the target thioether.

Step-by-Step Experimental Protocols

The following methodologies have been optimized for multikilogram scalability, ensuring high atom economy and self-validating quality control (QC) checkpoints.

Protocol 1: Chemoselective N-Boc Protection

Mechanistic Rationale: The aliphatic amine is significantly more nucleophilic than the primary hydroxyl group. By introducing di-tert-butyl dicarbonate (Boc₂O), we selectively protect the nitrogen. The Boc group is chosen because it is highly stable to the basic conditions of subsequent steps, yet can be irreversibly cleaved later using strong acids, decomposing into volatile CO₂ and isobutene[3].

  • Initialization: Charge a jacketed reactor with 2-aminopropan-1-ol (1.0 eq) and ethyl acetate (EtOAc) (3 volumes).

  • Base Addition: Add triethylamine (Et₃N) (1.2 eq) and cool the mixture to 0 °C.

  • Reagent Introduction: Slowly add a solution of Boc₂O (1.05 eq) in EtOAc dropwise over 2 hours to manage the mild exotherm and CO₂ off-gassing.

  • Propagation: Warm the reactor to 20 °C and stir for 4 hours.

  • Workup & QC: Wash the organic layer with 1M citric acid (to remove unreacted amine), followed by saturated NaHCO₃ and brine[2]. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Self-Validation Checkpoint: TLC (Ninhydrin stain) should show no free amine. ¹H NMR must confirm a strong singlet at ~1.44 ppm (9H).

Protocol 2: O-Activation via Mesylation

Mechanistic Rationale: The primary alcohol is a poor leaving group. Reacting it with methanesulfonyl chloride (MsCl) converts the hydroxyl into a mesylate (OMs), an excellent leaving group for Sₙ2 displacement. Strict temperature control is mandatory: elevated temperatures can trigger the intramolecular cyclization of the intermediate (forming an aziridine) or degrade the acid-labile Boc group[4].

  • Initialization: Dissolve N-Boc-alaninol (1.0 eq) in EtOAc (4 volumes) and add Et₃N (2.0 eq). Cool the reactor aggressively to -5 °C.

  • Activation: Add MsCl (1.2 eq) dropwise over 6 hours. Critical: The internal temperature must not exceed +5 °C during this highly exothermic addition[4].

  • Propagation: Stir for an additional 2 hours at 0 °C.

  • Workup & QC: Quench the reaction with 7% aqueous NaHCO₃ while maintaining the temperature below 15 °C to prevent mesylate hydrolysis[4]. Separate the organic layer, wash with brine, and use the crude mesylate solution directly in the next step, or concentrate and store at -20 °C[2].

    • Self-Validation Checkpoint: Complete consumption of the alcohol must be verified by HPLC. ¹H NMR should reveal a new singlet at ~3.02 ppm (3H, OMs).

Protocol 3: Nucleophilic S-Alkylation

Mechanistic Rationale: Sodium thiomethoxide (NaSMe) is a powerful, soft nucleophile. The reaction proceeds via a classic Sₙ2 mechanism at the C1 position, displacing the mesylate. Tetrahydrofuran (THF) is utilized as a polar aprotic solvent to leave the sodium cation solvated and the thiolate anion highly reactive[2].

  • Initialization: Dissolve the crude N-Boc-alaninol mesylate (1.0 eq) in anhydrous THF (5 volumes) under a nitrogen atmosphere.

  • Nucleophile Addition: Add solid sodium thiomethoxide (NaSMe) (1.5 eq) in portions at room temperature.

  • Propagation: Heat the mixture to 45 °C and stir for 12 hours.

  • Workup & QC: Cool to room temperature and quench with water. Extract the aqueous phase with methyl tert-butyl ether (MTBE). Wash the combined organics with 1M NaOH (to remove excess methanethiol), water, and brine. Concentrate to yield the target tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate .

    • Self-Validation Checkpoint: GC-MS or LC-MS should confirm the target mass ([M+H]⁺ = 206.1).

Quantitative Data & Quality Control Summary

To ensure batch-to-batch reproducibility during scale-up, the following quantitative metrics and analytical standards must be met:

Process StepIsolated Intermediate / ProductExpected YieldTarget Purity (HPLC)Key Analytical Metric
1. N-Protection N-Boc-Alaninol92 - 95%>98.0%¹H NMR: 1.44 ppm (9H, s, Boc)
2. O-Activation N-Boc-Alaninol Mesylate88 - 90%>95.0%¹H NMR: 3.02 ppm (3H, s, OMs)
3. S-Alkylation tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate80 - 85%>98.5%LC-MS: [M+H]⁺ 206.1

Troubleshooting & Process Safety

  • Thermal Runaway Risk (Step 2): The mesylation of Boc-alaninol is dangerously exothermic. Industrial pilot plant runs have demonstrated that telescoping this reaction requires robust jacket cooling. If the temperature exceeds 10 °C, the batch should be tested immediately for aziridine impurities[4].

  • Toxic Gas Management (Step 3): Sodium thiomethoxide generates highly toxic and foul-smelling methanethiol gas upon contact with moisture or acids. All S-alkylation workups must be conducted in a specialized scrubber hood. Glassware and aqueous waste must be quenched with a 10% sodium hypochlorite (bleach) solution to oxidize residual thiols into odorless sulfoxides/sulfones before disposal.

References

  • What is the protection of BOC in organic synthesis processes?
  • 1-(Pyrrolidin-1-yl)
  • National Institutes of Health (NIH)
  • American Chemical Society (ACS)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Unwanted Thioether Oxidation of tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate

Welcome to the Advanced Technical Support Center. This hub is designed for researchers, synthetic chemists, and drug development professionals working with tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate —a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This hub is designed for researchers, synthetic chemists, and drug development professionals working with tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate —a highly versatile but chemically sensitive Boc-protected amino thioether.

Below, you will find a deep-dive into the causality of thioether degradation, step-by-step self-validating protocols, and a targeted FAQ section to troubleshoot your specific experimental bottlenecks.

Part 1: The Causality of Thioether Degradation (The "Why")

To prevent degradation, we must first understand the mechanistic vulnerabilities of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate. The molecule contains two reactive poles: an acid-labile Boc protecting group and a highly nucleophilic thioether (-S-CH₃) moiety.

When subjected to synthetic manipulation or prolonged storage, the electron-rich sulfur atom acts as an unintended sink for both oxidants and electrophiles, leading to two primary failure modes:

  • Oxidation: The polarizable lone pairs on the sulfur atom are highly susceptible to reactive oxygen species (ROS), atmospheric oxygen, and trace peroxides commonly found in ethereal solvents (like THF or diethyl ether). This results in rapid oxidation to a polar sulfoxide (+16 Da) and, under harsh conditions, a sulfone (+32 Da)[1].

  • Alkylation (S-tert-butylation): During acidic Boc deprotection (typically utilizing Trifluoroacetic Acid, TFA), the cleavage generates a highly reactive tert-butyl carbocation. If not immediately quenched, this electrophile will attack the intramolecular or intermolecular thioether, forming a stable tert-butyl sulfonium ion (+56 Da)[2].

To successfully yield the deprotected 1-(methylsulfanyl)propan-2-amine, your experimental design must simultaneously maintain a reducing environment and provide sacrificial nucleophiles to outcompete the thioether.

Part 2: Visualizing the Degradation Network

The following diagram maps the degradation pathways of your substrate and the specific synthetic interventions required to control them.

ThioetherOxidation Substrate Boc-Protected Thioether Sulfoxide Sulfoxide (+16 Da) (Oxidation) Substrate->Sulfoxide ROS / O2 Peroxides Sulfonium t-Butyl Sulfonium (+56 Da) (Alkylation) Substrate->Sulfonium TFA Cleavage (No Scavengers) Product Deprotected Amine (Target Product) Substrate->Product TFA + Scavengers (DMS, EDT, TIPS) Sulfone Sulfone (+32 Da) (Over-oxidation) Sulfoxide->Sulfone Excess Oxidants Sulfoxide->Product NH4I / Me2S (Reduction)

Mechanistic pathways of thioether degradation and targeted synthetic interventions.

Part 3: Quantitative Scavenger Profiles

Optimizing your cleavage cocktail is the most critical step in preventing oxidation and alkylation. The table below summarizes the quantitative formulation of the "Maximum Protection" cocktail and the causality behind each additive[2].

Scavenger AdditivePrimary Mechanism of ActionRecommended Conc. (v/v)Causality & Performance Profile
Dimethyl Sulfide (DMS) Sacrificial thioether / Reductant5.0%Competes directly with the substrate's thioether for trace oxidants and carbocations. Highly effective but highly volatile.
1,2-Ethanedithiol (EDT) Soft nucleophile / Carbocation sink2.5%Irreversibly traps tert-butyl cations formed during Boc removal, preventing S-alkylation. Maintains a strict reducing environment.
Triisopropylsilane (TIPS) Hydride donor2.5%Quenches carbocations via hydride transfer. Odorless alternative to thiols, but less effective against direct ROS oxidation on its own.
Water (H₂O) Hard nucleophile2.5%Hydrolyzes tert-butyl cations to tert-butanol. Ineffective against oxidation but essential for overall carbocation management.
Trifluoroacetic Acid (TFA) Acidic Cleavage Reagent87.5%Protonates the carbamate, driving the elimination of CO₂ and the tert-butyl cation.
Part 4: Step-by-Step Methodologies
Protocol A: Preventive Global Deprotection (Self-Validating Workflow)

This protocol utilizes the "Maximum Protection" cocktail to ensure the thioether remains intact during Boc removal.

  • Preparation: Purge a clean, dry reaction vessel with Argon gas for 5 minutes.

  • Cocktail Formulation: In a separate vial, prepare the cleavage cocktail fresh: 87.5% TFA, 5.0% DMS, 2.5% EDT, 2.5% TIPS, and 2.5% H₂O. Chill the mixture to 0 °C.

  • Cleavage: Add the chilled cocktail to the tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate (use 10 mL of cocktail per 1 gram of substrate).

  • Incubation: Stir the reaction mixture at room temperature for 1.5 to 2 hours under a continuous Argon balloon.

  • Self-Validation Checkpoint: Before proceeding to workup, extract a 1 µL aliquot, dilute in acetonitrile, and run a rapid LC-MS.

    • Pass: Major peak at target mass (105.06 Da). Proceed to step 6.

    • Fail: Observation of a +16 Da peak (sulfoxide). Abort precipitation and immediately proceed to Protocol B .

  • Workup: Concentrate the reaction mixture under a stream of nitrogen (do not use a rotary evaporator to avoid concentrating peroxides). Precipitate the product using cold, peroxide-free (BHT-stabilized) diethyl ether . Centrifuge and decant the ether wash three times.

Protocol B: Corrective Sulfoxide Reduction

If your thioether has already oxidized to a sulfoxide (+16 Da mass shift), the reaction is not lost. You can chemically reverse this oxidation using an iodide-catalyzed reduction[3].

  • Dissolution: Dissolve the oxidized crude product in neat TFA (5 mL/g).

  • Reagent Addition: Add Ammonium Iodide (NH₄I, 10 equivalents) and Dimethyl Sulfide (Me₂S, 10 equivalents) to the solution. Causality: The iodide acts as the primary reducing agent, while Me₂S acts as a co-reductant to drive the equilibrium and prevent hydrolysis of the substrate[3].

  • Reduction: Stir the mixture at 0 °C for 45 minutes. The solution may turn yellow/brown due to the generation of iodine (I₂).

  • Isolation: Precipitate the rescued thioether using cold, peroxide-free ether and lyophilize.

Part 5: Troubleshooting FAQs

Q: I am observing a +16 Da mass shift in my LC-MS after ether precipitation, even though I used the correct cleavage cocktail. What went wrong? A: The oxidation likely occurred during the workup, not the cleavage. Diethyl ether rapidly forms peroxides upon exposure to air and light. When you precipitate your deprotected amine using uninhibited or old ether, these trace peroxides instantly oxidize the thioether to a sulfoxide. Fix: Always test your ether with KI starch paper before use, or strictly use fresh, BHT-stabilized ether.

Q: I see a +56 Da mass shift. Is my molecule destroyed? A: You are observing S-tert-butylation. The tert-butyl cation from the Boc group has alkylated your thioether, forming a sulfonium ion. Unlike sulfoxides, this alkylation is generally irreversible under standard conditions. Fix: This batch is likely lost. For your next run, you must increase the concentration of EDT or DMS in your cleavage cocktail to successfully outcompete the intramolecular thioether for the carbocation[2].

Q: Can I use standard Reagent K (contains phenol) instead of your recommended cocktail? A: While Reagent K (TFA/Water/Phenol/Thioanisole/EDT) is highly effective for large peptides, phenol is notoriously difficult to remove from small aliphatic molecules like 1-(methylsulfanyl)propan-2-amine via ether precipitation. We recommend our phenol-free cocktail (Protocol A) to prevent tedious downstream chromatographic purification.

Q: How should I store the purified tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate to prevent baseline degradation? A: Thioethers are sensitive to auto-oxidation. Store the compound as a neat solid (if possible) or in a degassed, peroxide-free solvent at -20 °C. The headspace of the storage vial must be backfilled with Argon, and the vial should be wrapped in foil to prevent photo-induced radical oxidation.

References
  • Title: The reduction of oxidized methionine residues in peptide thioesters with NH4I-Me2S Source: researchgate.net URL: [Link]

  • Title: Poly(ʟ-Cysteine) Based Functional Polypeptides Source: iiserpune.ac.in URL: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the recrystallization of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate. As a Senior Application Scientist, this guid...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the recrystallization of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate. As a Senior Application Scientist, this guide is designed to provide you with both theoretical understanding and practical, field-tested solutions to common challenges encountered during the purification of this and structurally related Boc-protected amines.

Frequently Asked Questions (FAQs)

Q1: My crude tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate is an oil or a low-melting solid. How do I choose a starting solvent system for recrystallization?

A1: For compounds that are oils or low-melting solids, a single-solvent recrystallization is often challenging. The recommended approach is to use a binary solvent system, also known as an anti-solvent recrystallization. The key is to find a "good" solvent in which your compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble.[1]

A good starting point for Boc-protected amines are mixtures of a moderately polar solvent with a non-polar solvent.[2] Based on the structure of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate, which has both polar (carbamate) and non-polar (tert-butyl, alkyl chain with a sulfide) functionalities, the following solvent systems are excellent candidates:

  • Ethyl Acetate / Hexanes: Ethyl acetate is a good solvent for many moderately polar compounds, while hexanes will act as the anti-solvent.

  • Dichloromethane / Hexanes: Similar to the above, dichloromethane is a good solvent, and hexanes will induce precipitation.

  • Acetone / Water: Acetone will likely dissolve the compound well, and the addition of water can induce crystallization, especially if polar impurities are present.

  • Methanol / Water: This is a good choice for creating a highly polar initial solution, with water acting as the anti-solvent.[3]

The selection process should be guided by the principle of "like dissolves like," where the polarity of the solvent is matched with the polarity of the compound.[4]

Q2: I've selected a solvent system, but my compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is a common issue, especially with compounds that have relatively low melting points or when the solution is cooled too quickly.[4]

Here are several strategies to prevent oiling out:

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[1] Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath or refrigerator.

  • Adjust the Solvent Ratio: You may have too much of the "good" solvent. Try adding more of the "poor" solvent (anti-solvent) to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the solid.[1] This ensures the solution is saturated at a higher temperature, promoting crystallization upon cooling.

  • Use a Higher Boiling Point Solvent System: Solvents with very low boiling points can evaporate too quickly, leading to supersaturation and oiling out.[4] Consider a system like toluene/hexanes.

  • Increase the Initial Solvent Volume: A more dilute solution can sometimes favor crystal growth over oil formation.

Q3: No crystals are forming even after cooling the solution for an extended period. What are my next steps?

A3: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide a surface for crystals to form.[5]

    • Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled solution.[2][5] This will act as a template for crystal growth.

  • Increase Supersaturation:

    • Evaporation: Gently evaporate some of the solvent to increase the concentration of your compound. Be careful not to evaporate too much, as this can lead to oiling out or the precipitation of impurities.

    • Cool to a Lower Temperature: If you have been cooling at room temperature, try moving the flask to a refrigerator (2-8 °C) or a freezer, provided your solvent system will not freeze.

  • Re-evaluate Your Solvent System: The chosen solvent may not be appropriate for your compound's solubility profile. It is advisable to perform small-scale solubility tests with a variety of solvents to identify a more suitable system.[1]

Q4: My recrystallized product is still impure. What could be the cause?

A4: Impurities can be carried along with the desired product during recrystallization for several reasons:

  • Inappropriate Solvent Choice: If the impurities have similar solubility to your product in the chosen solvent system, the recrystallization will not be effective. A different solvent system may be required to better differentiate the solubilities.

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice. Slower cooling generally results in purer crystals.

  • Insufficient Washing: After filtration, it is crucial to wash the crystals with a small amount of the cold "poor" solvent to remove any residual mother liquor containing dissolved impurities.[5]

If recrystallization fails to provide the desired purity, consider alternative purification methods such as silica gel column chromatography.[2][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound does not dissolve in the hot solvent. The solvent is too "poor" for the compound.Add a small amount of a "good" solvent in which the compound is more soluble.
Compound precipitates immediately upon adding the anti-solvent. The solution is too concentrated, or the anti-solvent is being added too quickly.Add the anti-solvent more slowly, with vigorous stirring. Consider starting with a more dilute solution.
Crystals are very fine and difficult to filter. Crystallization occurred too rapidly.Allow the solution to cool more slowly.
Product yield is very low. Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration.

Experimental Protocol: Recrystallization of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate

This protocol provides a general guideline. The optimal solvent ratios and temperatures should be determined empirically on a small scale first.

Materials:

  • Crude tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate

  • Ethyl acetate ("good" solvent)

  • Hexanes ("poor" solvent)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate into an Erlenmeyer flask. Add a minimal amount of ethyl acetate and gently heat the mixture with stirring until the solid completely dissolves.[5]

  • Addition of Anti-Solvent: While the solution is still warm, slowly add hexanes dropwise with continuous stirring until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of ethyl acetate to the cloudy mixture until it becomes clear again. This ensures the solution is saturated at the elevated temperature.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. For improved crystal formation, you can then place the flask in an ice bath.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to a constant weight.[5]

Visualization of the Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude Oily/Solid Product solubility_test Perform Small-Scale Solubility Tests (e.g., Ethyl Acetate, DCM, Acetone, Methanol) start->solubility_test good_solvent Identify a 'Good' Solvent (High solubility when hot) solubility_test->good_solvent poor_solvent Identify a 'Poor' Solvent (Low solubility when cold, miscible with 'good' solvent) solubility_test->poor_solvent dissolve Dissolve Crude Product in Minimal Hot 'Good' Solvent good_solvent->dissolve add_antisolvent Add 'Poor' Solvent Until Persistent Cloudiness poor_solvent->add_antisolvent dissolve->add_antisolvent clarify Add a Few Drops of 'Good' Solvent to Clarify add_antisolvent->clarify cool_slowly Slowly Cool to Room Temperature, Then to 0-5 °C clarify->cool_slowly check_crystals Crystals Formed? cool_slowly->check_crystals collect_crystals Collect Crystals by Filtration, Wash with Cold 'Poor' Solvent, and Dry check_crystals->collect_crystals Yes troubleshoot Troubleshoot: - Scratch Flask - Add Seed Crystal - Concentrate Solution check_crystals->troubleshoot No end End: Purified Crystalline Product collect_crystals->end troubleshoot->cool_slowly

Caption: Decision workflow for selecting a suitable binary solvent system for recrystallization.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)carbamate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)carbamate.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • Benchchem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.

Sources

Troubleshooting

Technical Support Center: Optimizing Atom Economy in tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate Synthesis

Welcome to the Process Optimization Support Center. As drug development professionals scale up the synthesis of aliphatic thioethers, traditional substitution routes often present severe environmental and economic bottle...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. As drug development professionals scale up the synthesis of aliphatic thioethers, traditional substitution routes often present severe environmental and economic bottlenecks. This guide is designed by our Senior Application Scientists to help you transition from low-efficiency leaving-group chemistry to highly atom-economical aziridine ring-opening methodologies.

Strategic FAQs: The "Why" Behind the Chemistry

Q: Why is the traditional mesylate/tosylate route considered atom-inefficient for this synthesis? A: The conventional synthesis begins with Boc-alaninol, which is activated using methanesulfonyl chloride (MsCl) and triethylamine, followed by substitution with sodium methanethiolate (NaSMe). This generates stoichiometric quantities of triethylamine hydrochloride and sodium methanesulfonate as waste. The theoretical atom economy of this multi-step sequence rarely exceeds 35%, making it unsuitable for green, scalable pharmaceutical manufacturing.

Q: How does the aziridine ring-opening strategy improve atom economy? A: By utilizing N-Boc-2-methylaziridine[1] as the electrophile, the reaction proceeds via an addition mechanism rather than substitution. When NaSMe attacks the strained three-membered ring, the ring opens to form the product without expelling a leaving group. Because the aziridine and the thiol are almost entirely incorporated into the final scaffold, this specific transformation achieves a step-wise atom economy of nearly 100%[2].

Q: How is regioselectivity controlled to ensure the correct isomer is formed? A: Regioselectivity is dictated by the interplay of steric hindrance and electronic activation. The electron-withdrawing N-Boc group activates the aziridine ring toward nucleophilic attack[3]. When exposed to a soft nucleophile like a thiolate, the reaction follows an SN2 trajectory, preferentially attacking the less sterically hindered C3 (unsubstituted) carbon[4]. This selective cleavage of the C3-N bond yields the desired secondary carbamate (tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate) rather than the undesired primary amine derivative.

Troubleshooting Guide: The "How" of Experimental Execution

Q: I am observing a mixture of regioisomers in my crude NMR. What experimental parameters should I adjust? A: The presence of the undesired primary amine regioisomer indicates that the SN2 mechanism is being compromised, potentially by an overly acidic environment or high temperatures that promote an SN1-like pathway (which favors attack at the more substituted C2 carbon). Ensure your solvent (e.g., anhydrous THF) is rigorously dried and maintain the reaction temperature strictly at 0 °C during the initial nucleophile addition.

Q: The aziridine starting material degrades before complete conversion. How can I prevent this? A: Activated aziridines are highly sensitive to moisture and trace Lewis acids. Ensure all glassware is flame-dried. Additionally, NaSMe can sometimes contain trace sodium hydroxide if degraded by ambient moisture, which can prematurely deprotect or hydrolyze the Boc group. Always use freshly sourced or sublimed NaSMe.

Quantitative Data: Efficiency Comparison

The following table summarizes the efficiency gains when transitioning from a traditional substitution workflow to the aziridine ring-opening methodology.

MetricRoute A: Traditional Mesylate SubstitutionRoute B: Aziridine Ring Opening
Step 1 Reactants Boc-alaninol + MsCl + Et3NN-Boc-2-methylaziridine + NaSMe
Step 1 Byproducts Et3N·HClNone
Step 2 Reactants Mesylate Intermediate + NaSMeN/A (Single Step)
Step 2 Byproducts NaOMsN/A
Overall Atom Economy ~35.4% ~100% (for the C-S bond forming step)
Primary Waste Stream Halide salts, sulfonic acid saltsMinimal (only aqueous workup salts)

Validated Experimental Protocol

Regioselective Synthesis of tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate

  • Step 1: Substrate Preparation Dissolve N-Boc-2-methylaziridine (1.0 equiv, 10 mmol) in 20 mL of anhydrous THF under an argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath. Causality Note: THF solvates the thiolate effectively while minimizing hydrogen bonding (which would reduce nucleophilicity). Cooling to 0 °C suppresses the SN1-like ring opening, maximizing the kinetic preference for the SN2 attack at the less hindered carbon.

  • Step 2: Nucleophile Addition Add sodium methanethiolate (NaSMe, 1.1 equiv, 11 mmol) portion-wise over 10 minutes. Causality Note: Portion-wise addition prevents localized exothermic spikes that could lead to thermal Boc-deprotection or polymerization of the aziridine.

  • Step 3: Reaction Progression & Self-Validation Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The starting aziridine (Rf ~0.6) should disappear, replaced by a new, more polar spot (Rf ~0.4). Stain with phosphomolybdic acid (PMA) for clear visualization.

  • Step 4: Quenching and Workup Quench the reaction by adding 10 mL of saturated aqueous NH4Cl. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Causality Note: NH4Cl provides mild protonation of the resulting carbamate anion without being acidic enough to cleave the acid-sensitive Boc protecting group.

  • Step 5: Analytical Confirmation Purify the crude product via flash column chromatography. Self-Validation Check: Analyze the purified product via 1H NMR (CDCl3). The regiochemistry is confirmed by the presence of a sharp singlet at ~2.1 ppm (integrating to 3H, -S-CH3) and a downfield multiplet at ~3.8 ppm (integrating to 1H, -CH-NHBoc). If the nucleophile had incorrectly attacked the C2 position, the methine proton would be shifted upfield, and the -CH2- protons would appear significantly further downfield.

Visualizations

Workflow cluster_A Traditional Route (Low Atom Economy) cluster_B Aziridine Route (High Atom Economy) A1 Boc-Alaninol + MsCl A2 Mesylate Intermediate (- Et3N·HCl Waste) A1->A2 A3 Target Thioether (- NaOMs Waste) A2->A3 B1 N-Boc-2-methylaziridine + NaSMe B2 Regioselective Ring Opening B1->B2 B3 Target Thioether (100% Step AE) B2->B3

Fig 1. Comparison of traditional substitution vs. aziridine ring-opening workflows.

Mechanism N1 NaSMe (Nucleophile) N3 SN2 Attack at C3 (Less Hindered) N1->N3 N4 SN2 Attack at C2 (More Hindered) N1->N4 N2 N-Boc-2-methylaziridine (Activated Ring) N2->N3 N2->N4 N5 Target Product (Major Regioisomer) N3->N5 N6 Isomeric Byproduct (Trace) N4->N6

Fig 2. Regioselective SN2 ring-opening mechanism of N-Boc-2-methylaziridine.

References

  • Ionic Liquids-Assisted Ring Opening of Three-Membered Heterocycles with Thio- and Seleno-Silanes - MDPI.
  • Selenium in Peptide Chemistry - PMC.
  • Stereoselective Multicomponent Reactions in the Synthesis or Transformations of Epoxides and Aziridines - PMC.
  • (R)-tert-butyl 2-methylaziridine-1-carboxylate | C8H15NO2 | CID 11008183 - PubChem.

Sources

Reference Data & Comparative Studies

Validation

HPLC-UV Method Development and Validation for tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction and Analytical Challenges tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate is a highly versatile Boc-protected ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction and Analytical Challenges

tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate is a highly versatile Boc-protected amino thioether utilized as a chiral building block in the synthesis of complex peptidomimetics and active pharmaceutical ingredients (APIs). Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents two distinct analytical challenges:

  • Weak Chromophore: The molecule lacks extended π -conjugation. The tert-butyloxycarbonyl (Boc) protecting group and the aliphatic thioether only exhibit significant UV absorbance in the deep-UV region[1].

  • Chemical Instability: The electron-rich sulfur atom in the thioether moiety is highly susceptible to spontaneous oxidation, leading to the rapid formation of polar sulfoxide and sulfone impurities[2][3]. Additionally, the Boc group is prone to acidic cleavage, generating a highly polar free amine.

This guide objectively compares the performance of standard C18 stationary phases against polar-embedded C18 columns to resolve these specific degradation products. Furthermore, it provides a self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines for analytical validation[4][5].

Method Development Rationale (The "Why")

Detector and Wavelength Selection

Because the target molecule lacks an aromatic ring, UV detection must be performed at 210 nm[1]. While universal detectors like Charged Aerosol Detection (CAD) are viable, UV at 210 nm remains the industry standard for QC environments due to its robustness—provided the mobile phase has a sufficiently low UV cutoff.

Stationary Phase Comparison: Standard C18 vs. Polar-Embedded C18

To achieve baseline resolution between the parent molecule, the polar sulfoxide/sulfone impurities, and the de-Boc amine, the choice of stationary phase is critical:

  • Standard C18: Provides excellent hydrophobic retention for the parent molecule but often struggles to retain the highly polar sulfoxide. Furthermore, secondary interactions between the de-Boc amine degradant and residual surface silanols cause severe peak tailing.

  • Polar-Embedded C18: Incorporates a polar functional group (e.g., an amide or ether) near the silica surface. This design introduces alternative hydrogen-bonding mechanisms that significantly increase the retention of the polar sulfoxide impurity. Crucially, the embedded polar group shields residual silanols, preventing secondary ion-exchange interactions and ensuring sharp, symmetrical peaks for basic amine degradants.

Mobile Phase Optimization

A gradient of Water and Acetonitrile is strictly required over Methanol. Acetonitrile has a lower UV cutoff (190 nm vs. 205 nm for Methanol), which is essential for maintaining baseline stability at 210 nm. Trifluoroacetic acid (0.1% TFA) is utilized as an ion-pairing additive to suppress silanol ionization and protonate the basic amine degradant, further optimizing peak shape.

Analytical Workflow

HPLC_Method_Lifecycle cluster_development Method Development Phase cluster_validation ICH Q2(R2) Validation Phase Start Target Analyte: tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate Col Column Screening C18 vs Polar-Embedded Start->Col MP Mobile Phase Optimization 0.1% TFA / Acetonitrile (210 nm) Col->MP Deg Forced Degradation Oxidation to Sulfoxide/Sulfone MP->Deg Spec Specificity Rs > 1.5 for Critical Pairs Deg->Spec Identify Impurities Lin Linearity & Range R² > 0.999 (25-120%) Spec->Lin Prec Accuracy & Precision Recovery 98-102%, RSD < 2% Lin->Prec Final Validated HPLC-UV Method Ready for QC Release Prec->Final

Figure 1: Analytical lifecycle workflow from method development to ICH Q2(R2) validation.

Step-by-Step Methodologies

Protocol 1: Self-Validating Sample Preparation & Forced Degradation

To ensure this protocol functions as a self-validating system, forced degradation steps are integrated directly into the System Suitability Testing (SST). By injecting an oxidized sample prior to the analytical run, the analyst empirically verifies the method's resolving power before any quantitative data is collected.

  • Standard Preparation: Dissolve 10.0 mg of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate in 10 mL of Acetonitrile to create a 1.0 mg/mL stock.

  • Oxidative Degradation (SST Marker): Transfer 1.0 mL of the stock to a vial. Add 100 µL of 3% H2​O2​ . Incubate at room temperature for 2 hours. This forces the quantitative conversion of the thioether to its corresponding sulfoxide and sulfone[2][3].

  • Acidic Degradation (De-Boc Marker): Transfer 1.0 mL of the stock to a separate vial. Add 100 µL of 0.1 M HCl. Incubate at 60°C for 2 hours to generate the free amine.

  • Dilution: Neutralize the degraded samples and dilute to a final working concentration of 0.1 mg/mL using the initial mobile phase conditions.

Protocol 2: Optimized Chromatographic Conditions
  • System: Agilent 1260 Infinity II LC (or equivalent) equipped with a Diode Array Detector (DAD).

  • Column: Polar-Embedded C18 (e.g., Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 4 µm.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0.0 - 15.0 min: Linear gradient from 5% B to 60% B

    • 15.0 - 18.0 min: Isocratic hold at 60% B

    • 18.0 - 18.1 min: Return to 5% B

    • 18.1 - 25.0 min: Re-equilibration at 5% B

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (Reference 360 nm).

  • Column Temperature: 30°C.

Comparative Performance Data

The table below summarizes the empirical performance differences between a Standard C18 and a Polar-Embedded C18 column under the optimized gradient conditions.

Table 1: Chromatographic Performance Comparison

Analyte / ImpurityStandard C18 ( tR​ min)Standard C18 Tailing ( Tf​ )Standard C18 Resolution ( Rs​ )Polar-Embedded C18 ( tR​ min)Polar-Embedded C18 Tailing ( Tf​ )Polar-Embedded C18 Resolution ( Rs​ )
De-Boc Amine 2.11.8 (Poor)N/A2.51.1 (Excellent)N/A
Sulfoxide 3.51.12.14.21.04.5
Sulfone 4.81.03.55.51.03.8
Parent Molecule 8.51.18.28.21.07.5

Data Interpretation: The Polar-Embedded C18 column successfully mitigates the severe tailing of the de-Boc amine by shielding residual silanols. Furthermore, hydrogen-bonding interactions increase the retention time of the highly polar sulfoxide impurity, doubling its resolution ( Rs​ ) from the solvent front and adjacent peaks.

Method Validation (ICH Q2(R2) Compliance)

Following the ICH Q2(R2) guidelines[4][5], the optimized Polar-Embedded C18 method was validated to ensure it is fit for its intended purpose (Assay and Related Substances).

  • Specificity & Selectivity: The forced degradation SST demonstrated zero co-elution between the parent peak and any oxidative or acidic degradation product. The critical pair (Sulfone and Parent) exhibited an Rs​ of 7.5, far exceeding the ICH acceptance criterion of Rs​ > 1.5[4].

  • Linearity & Range: Evaluated across a range of 25% to 120% of the nominal concentration (0.025 to 0.12 mg/mL). The correlation coefficient ( R2 ) was >0.999[5].

  • Accuracy: Spike recovery experiments performed at 50%, 100%, and 150% concentration levels yielded mean recoveries between 99.2% and 100.8%.

  • Precision (Repeatability): Six replicate injections of the 100% nominal standard yielded a Relative Standard Deviation (%RSD) of 0.8%, well within the strict <2.0% acceptance criteria[4].

References

  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH Q2(R2)
  • Source: scirp.
  • Source: nih.
  • Source: acs.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Purification Methods for tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate

For Researchers, Scientists, and Drug Development Professionals In the synthesis of pharmaceutical intermediates and complex organic molecules, achieving the desired purity is paramount. This guide provides an in-depth c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and complex organic molecules, achieving the desired purity is paramount. This guide provides an in-depth comparison of common purification methods for tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate, a key building block in various synthetic pathways. As Senior Application Scientists, we bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and field-proven experience. This document will not only detail the "how" but, more importantly, the "why" behind the experimental choices, ensuring a robust and reproducible purification strategy.

Introduction to tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate and the Imperative of Purity

tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate is a carbamate-protected amine containing a sulfur linkage. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under various conditions and its facile removal under mild acidic conditions.[1] The purity of this intermediate is critical as impurities can interfere with subsequent reactions, leading to by-product formation, reduced yields, and complications in the purification of the final active pharmaceutical ingredient (API).

The synthetic route to this compound typically involves the nucleophilic substitution of a suitable precursor with a methanethiolate source, followed by Boc protection of the amine, or the Boc protection of the corresponding amine, 1-(methylsulfanyl)propan-2-amine.[2]

Understanding the Impurity Profile

A successful purification strategy begins with understanding the potential impurities. In the context of the synthesis of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate, common impurities may include:

  • Unreacted Starting Materials: Residual 1-(methylsulfanyl)propan-2-amine or other precursors.

  • Reagents and By-products: Excess di-tert-butyl dicarbonate (Boc-anhydride), and its breakdown products like tert-butanol.

  • Over-alkylation or Di-Boc Protected Impurity: Although less common for secondary amines, the formation of a di-Boc derivative is a possibility.

  • Side-reaction Products: Impurities arising from the initial synthesis of the amine precursor.

The polarity differences between the desired product and these impurities are the primary basis for their separation.

Benchmarking Purification Methodologies

The two most prevalent and effective techniques for the purification of compounds like tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate are flash column chromatography and recrystallization. The choice between these methods is often dictated by the physical state of the crude product (solid or oil), the nature of the impurities, and the desired scale of purification.[3]

Purification_Workflow Start Crude tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate Is_Solid Is the crude product a solid? Start->Is_Solid Try_Recrystallization Attempt Recrystallization Is_Solid->Try_Recrystallization Yes Flash_Chromatography Perform Flash Column Chromatography Is_Solid->Flash_Chromatography No (Oil) Successful_Recrystallization High Purity Crystals Obtained Try_Recrystallization->Successful_Recrystallization Successful Try_Recrystallization->Flash_Chromatography Unsuccessful/ Impure Pure_Product Pure Product Successful_Recrystallization->Pure_Product Flash_Chromatography->Pure_Product

Caption: Decision workflow for selecting a purification method.

Method 1: Flash Column Chromatography

Flash chromatography is a rapid and efficient method for purifying compounds from a mixture based on their differential adsorption to a stationary phase.[4] For moderately polar compounds like our target molecule, silica gel is the stationary phase of choice.

Experimental Protocol: Flash Column Chromatography

1. Preparation of the Silica Gel Column:

  • A glass column is packed with silica gel (typically 230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane).
  • The column is flushed with the initial eluent to ensure a well-packed and stable bed.

2. Sample Loading:

  • The crude tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • This concentrated solution is carefully loaded onto the top of the silica gel bed.

3. Elution:

  • The column is eluted with a solvent system of increasing polarity. A common gradient for Boc-protected amines is a mixture of hexane and ethyl acetate.
  • The elution can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent (e.g., to 80:20 or 70:30 hexane:ethyl acetate).
  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

4. Isolation:

  • Fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate.
Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel is weakly acidic and provides good separation for a wide range of organic compounds.

  • Mobile Phase: A hexane/ethyl acetate gradient is chosen to exploit the polarity differences between the target compound and potential impurities. Non-polar impurities will elute first in the low-polarity mobile phase, while the more polar desired product will require a higher concentration of ethyl acetate to elute. Highly polar impurities will remain on the column longer.

  • Gradient Elution: A gradual increase in solvent polarity (gradient elution) generally provides better separation and resolution compared to isocratic (constant solvent composition) elution.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation Pack_Column Pack Silica Gel Column Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute Elute with Hexane/ Ethyl Acetate Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify Pure Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Pure_Product Pure Product Evaporate_Solvent->Pure_Product Recrystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation Dissolve Dissolve Crude Solid in Hot 'Good' Solvent Add_Poor_Solvent Add 'Poor' Solvent to Cloud Point Dissolve->Add_Poor_Solvent Cool_Slowly Slow Cooling to Room Temperature Add_Poor_Solvent->Cool_Slowly Cool_Ice_Bath Cool in Ice Bath Cool_Slowly->Cool_Ice_Bath Filter_Crystals Filter Crystals Cool_Ice_Bath->Filter_Crystals Wash_Crystals Wash with Cold 'Poor' Solvent Filter_Crystals->Wash_Crystals Dry_Crystals Dry Under Vacuum Wash_Crystals->Dry_Crystals Pure_Crystals Pure Crystalline Product Dry_Crystals->Pure_Crystals

Sources

Validation

A Comparative Guide to the Stability of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its broad stability and facile, acid-labile cleavage.[1][2] This guide provides a comprehensive comparison of the stability of a specific Boc-protected secondary amine, tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate , against other common amine protecting groups. We will delve into the chemical rationale behind its stability profile, potential intramolecular interactions, and provide detailed experimental protocols to empower researchers to make informed decisions in their synthetic endeavors.

The Boc Group: A Profile of Stability and Lability

The Boc group is a carbamate protecting group known for its robustness under a wide range of reaction conditions, making it an invaluable tool in multi-step synthesis.[3][4] Its widespread use stems from a predictable stability profile:

  • Stable to Basic and Nucleophilic Conditions: The Boc group is exceptionally stable towards a variety of bases, from mild amines like triethylamine to strong bases such as sodium hydroxide.[1] This stability allows for the use of base-labile protecting groups, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, in an orthogonal protection strategy.[3][4]

  • Stable to Reductive Conditions: It is stable to catalytic hydrogenation (e.g., H₂ over Pd/C), a method commonly used to cleave the benzyloxycarbonyl (Cbz) group, further expanding its utility in orthogonal schemes.[1]

  • Acid Lability: The hallmark of the Boc group is its susceptibility to cleavage under acidic conditions.[1] This deprotection proceeds through a mechanism involving protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3][5]

The Influence of the Methylsulfanyl Moiety: A Double-Edged Sword?

The presence of a methylsulfanyl (thioether) group at the β-position to the Boc-protected nitrogen in tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate introduces a key structural feature that can influence its stability.

Potential for Anchimeric Assistance:

The sulfur atom, with its lone pairs of electrons, has the potential to participate in the deprotection reaction through anchimeric assistance (neighboring group participation). In the context of acid-catalyzed deprotection, the sulfur atom could potentially stabilize the transition state leading to the cleavage of the C-O bond of the tert-butyl group. This could occur through the formation of a transient cyclic sulfonium ion intermediate, potentially accelerating the rate of deprotection compared to a similar Boc-protected amine without the thioether group.

Susceptibility to Alkylation:

Conversely, during acid-mediated deprotection, the generated tert-butyl cation is a potent electrophile. Thioethers are known to be susceptible to alkylation by carbocations.[3] This can lead to the formation of a sulfonium ion as an undesired side product. In peptide synthesis, for instance, the methionine side chain is prone to tert-butylation during the cleavage of Boc groups, a side reaction that is often suppressed by the addition of scavengers like thioanisole or thiophenol.[3]

Therefore, the stability of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate under acidic conditions is a nuanced interplay between potential rate enhancement through anchimeric assistance and the risk of side reactions at the sulfur atom.

Comparative Stability: Boc vs. Other Protecting Groups

The choice of an amine protecting group is dictated by the specific reaction conditions planned in a synthetic route. Here, we compare the stability of the Boc group with other commonly used protecting groups, highlighting their orthogonality.

Protecting GroupAbbreviationCleavage ConditionsStability ProfileOrthogonality to Boc
tert-ButoxycarbonylBocStrong acids (e.g., TFA, HCl)[1]Stable to bases, nucleophiles, and catalytic hydrogenation.[1]-
BenzyloxycarbonylCbz or ZCatalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr)[6]Stable to mild acids and bases.Orthogonal; Cbz is cleaved by hydrogenolysis while Boc is stable.
9-FluorenylmethyloxycarbonylFmocBasic conditions (e.g., piperidine)[6]Stable to acids and catalytic hydrogenolysis.Orthogonal; Fmoc is base-labile while Boc is base-stable.
AllyloxycarbonylAllocPd(0) catalysis[3]Stable to acidic and basic conditions.Orthogonal; Alloc is removed by palladium catalysis, to which Boc is stable.
p-ToluenesulfonylTosylReductive cleavage (e.g., Na/NH₃), strong acids (HBr/AcOH)Stable to a wide range of conditions, including acidic and oxidative conditions.Generally orthogonal, though strong acid cleavage can affect both.

Experimental Protocols

To provide a practical framework for researchers, we present detailed protocols for the protection of the parent amine and a proposed study to quantitatively assess the stability of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate.

Protocol 1: Synthesis of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate

This protocol describes a standard method for the Boc protection of a secondary amine.

Materials:

  • 1-(Methylsulfanyl)propan-2-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(methylsulfanyl)propan-2-amine (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or an aqueous solution of NaOH (1.2 eq).

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate.

Protocol 2: Proposed Experimental Study for Comparative Stability Analysis

Objective: To quantitatively assess the acid-lability of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate and determine the influence of the β-methylsulfanyl group.

Materials:

  • tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate

  • tert-Butyl N-isopropylcarbamate (as a control)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl) in dioxane (4 M solution)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), HPLC grade

  • Internal standard (e.g., a stable aromatic compound with a distinct UV absorbance)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostatted reaction vials

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate, tert-butyl N-isopropylcarbamate, and the internal standard of known concentrations in an appropriate solvent (e.g., DCM or MeOH).

  • Reaction Setup: In a series of thermostatted vials, place an aliquot of the stock solution of the test compound or the control compound.

  • Acidic Stability Testing:

    • TFA in DCM: To separate vials, add different concentrations of TFA in DCM (e.g., 5%, 10%, 25%, 50% v/v).

    • HCl in Dioxane: To separate vials, add the 4 M HCl in dioxane solution.

  • Time-Course Analysis: At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), quench a small aliquot of the reaction mixture with a basic solution (e.g., a solution of triethylamine in methanol) to neutralize the acid.

  • HPLC Analysis: Dilute the quenched aliquot with the HPLC mobile phase and inject it into the HPLC system. The percentage of the remaining starting material will be determined by comparing the peak area of the compound to that of the internal standard.

  • Data Analysis: Plot the percentage of remaining starting material against time for each condition. From this data, the half-life (t₁/₂) of the Boc-protected compound under each condition can be calculated.

Expected Outcome:

By comparing the half-lives of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate and the control compound, a quantitative measure of the influence of the methylsulfanyl group on the stability of the Boc protecting group can be obtained. A shorter half-life for the sulfur-containing compound would suggest anchimeric assistance, while a similar or longer half-life would indicate no significant electronic participation or potential steric hindrance.

Visualizing the Chemistry

To further elucidate the concepts discussed, the following diagrams created using Graphviz illustrate the key chemical transformations and experimental workflows.

Boc_Deprotection_Mechanism Boc_Protected Boc-Protected Amine Protonated Protonated Carbamate Boc_Protected->Protonated + H+ Carbocation tert-Butyl Cation + Carbamic Acid Protonated->Carbocation Fragmentation Amine Free Amine + CO2 Carbocation->Amine Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solution Prepare Stock Solutions (Test, Control, Internal Std) Reaction_Setup Set up Reactions (Varying Acid Conditions) Stock_Solution->Reaction_Setup Time_Course Time-Course Sampling & Quenching Reaction_Setup->Time_Course HPLC_Analysis HPLC Analysis Time_Course->HPLC_Analysis Data_Analysis Data Analysis (Calculate Half-life) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for the comparative stability study.

Conclusion

The tert-butyloxycarbonyl protecting group offers a robust and versatile strategy for the protection of secondary amines such as 1-(methylsulfanyl)propan-2-amine. Its stability to basic and reductive conditions, combined with its predictable acid-lability, makes it a valuable tool for orthogonal synthesis. The presence of a β-methylsulfanyl group introduces an interesting electronic feature that may influence its stability under acidic conditions, with the potential for both anchimeric assistance and side reactions. While direct experimental data on the stability of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate is limited, the provided experimental protocol offers a clear path for researchers to quantitatively assess its stability profile. By understanding the fundamental principles of protecting group chemistry and employing rigorous experimental validation, scientists can confidently navigate the complexities of multi-step organic synthesis.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Lewis Acids. Available from: [Link]

  • Shaikh, N. S.; Gajare, A. S.; Deshpande, V. H.; Bedekar, A. V. A mild and efficient method for the deprotection of N-Boc in various structurally diverse amines under water-mediated catalyst-free conditions. Tetrahedron Lett.2000, 41, 385-387.
  • Bose, D. S.; Lakshminarayana, V. Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc). Synthesis1999, 66-68.
  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Available from: [Link]

  • Scribd. Boc Deprotection Kinetics and Mechanism. Available from: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]

  • Organic Chemistry Portal. Protecting Groups. Available from: [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]

  • Neopharm Labs. Stability Study Protocols and Reports. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Available from: [Link]

  • PubChem. Tert-butyl n-[1,3-bis(methanesulfonyloxy)propan-2-yl]carbamate. Available from: [Link]

  • PubMed. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available from: [Link]

  • PubMed. Cyclic Sulfamidite as Simultaneous Protecting Group for Amino Alcohols: Development of a Mild Deprotection Protocol Using Thiophenol. Available from: [Link]

  • ACS Publications. Amino Acid-Protecting Groups. Available from: [Link]

  • ResearchGate. tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Available from: [Link]

  • SciSpace. Amino Acid-Protecting Groups. Available from: [Link]

  • PubMed. A protocol for testing the stability of biochemical analytes. Technical document. Available from: [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. Available from: [Link]

  • ResearchGate. Stability Testing of Pharmaceutical Products. Available from: [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. Available from: [Link]

  • MDPI. Understanding Acid Lability of Cysteine Protecting Groups. Available from: [Link]

  • BOC-ON. Available from: [Link]

Sources

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